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Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate Documentation Hub

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  • Product: Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate
  • CAS: 1227270-79-2

Core Science & Biosynthesis

Foundational

3-iodo-1H-indazole: A Gateway Scaffold for Kinase Inhibitor Discovery

Topic: 3-iodo-1H-indazole Scaffolds for Kinase Inhibitor Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The 3-iodo-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-iodo-1H-indazole Scaffolds for Kinase Inhibitor Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 3-iodo-1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its utility stems from a unique convergence of structural biology and synthetic versatility. Biologically, the indazole core mimics the purine ring of ATP, allowing it to anchor firmly within the kinase hinge region via bidentate hydrogen bonding. Synthetically, the iodine atom at the C3 position serves as a highly reactive "handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling rapid diversification of the scaffold to probe the kinase solvent front or gatekeeper regions.

This guide provides a comprehensive technical roadmap for utilizing 3-iodo-1H-indazole scaffolds, covering rational design, validated synthetic protocols, and case studies of FDA-approved therapeutics.

Structural Biology & Binding Logic

The Hinge Binder Concept

Kinase inhibitors typically function by competing with ATP for the active site. The hinge region of the kinase, which connects the N-terminal and C-terminal lobes, is the primary anchor point.

  • 1H-Indazole Geometry: The planar bicyclic system fits snugly into the adenine-binding pocket.

  • Hydrogen Bonding:

    • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

    • N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the adjacent hinge residue.

  • The C3 Vector: The substituent at position 3 projects towards the gatekeeper residue or the solvent-exposed front . This is critical for selectivity; a bulky group here can exploit the size differences of the gatekeeper residue between different kinases (e.g., Threonine vs. Methionine).

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of a 3-substituted indazole within a generic kinase hinge region.

KinaseBinding Hinge Kinase Hinge Region (Backbone) Indazole 1H-Indazole Core Hinge->Indazole H-Bond (NH -> N2) Indazole->Hinge H-Bond (N1-H -> C=O) C3_Sub C3-Substituent (Solvent Front/Gatekeeper) Indazole->C3_Sub Covalent Link Pocket Hydrophobic Pocket Indazole->Pocket Van der Waals

Caption: Canonical binding mode of 1H-indazole inhibitors. Green dashed lines indicate critical hydrogen bonds with the kinase hinge backbone.

Synthetic Chemistry: The Core Workflow

The synthesis of 3-functionalized indazoles typically follows a "Protect-Couple-Deprotect" strategy to ensure regioselectivity and high yields.

Step 1: Iodination of the Indazole Core

Direct electrophilic halogenation of 1H-indazole is the most efficient route to the 3-iodo precursor.

  • Reagents: Iodine (

    
    ) and Potassium Hydroxide (KOH).[1][2][3][4]
    
  • Solvent: DMF or Dioxane.

  • Mechanism: Base-mediated formation of the indazolyl anion, followed by electrophilic attack by iodine.

  • Why Iodine? The C-I bond is weaker than C-Br or C-Cl, facilitating faster oxidative addition in Pd-catalyzed coupling cycles, often allowing for milder reaction conditions.

Step 2: N1-Protection

Before coupling at C3, the acidic N1-H (pKa ~14) must be masked.

  • Rationale: Free N-H groups can poison Pd catalysts or undergo competing N-arylation (Buchwald-Hartwig type side reactions).

  • Common Groups:

    • THP (Tetrahydropyranyl): Acid-labile, robust.

    • Boc (tert-Butyloxycarbonyl): Acid/Thermal-labile.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Fluoride-labile.

Step 3: Palladium-Catalyzed C3 Diversification

This is the diversity-generating step.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids. (Most common).

  • Heck Reaction: Coupling with alkenes (e.g., vinylpyridines).

  • Sonogashira: Coupling with terminal alkynes.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1H-Indazole (Commercial) Step1 Step 1: Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-1H-indazole Step1->Inter1 Step2 Step 2: N1-Protection (DHP, TsOH or Boc2O) Inter1->Step2 Inter2 1-Protected-3-iodoindazole Step2->Inter2 Step3 Step 3: Pd-Catalyzed Coupling (Suzuki/Heck/Sonogashira) Inter2->Step3 Inter3 1-Protected-3-Substituted Indazole Step3->Inter3 Step4 Step 4: Deprotection (Acid or Fluoride) Inter3->Step4 Final Final Kinase Inhibitor Step4->Final

Caption: General synthetic workflow for accessing 3-substituted indazole kinase inhibitors.

Validated Experimental Protocols

The following protocols are derived from optimized procedures used in the synthesis of clinical candidates like Axitinib and PLK4 inhibitors.

Protocol A: Synthesis of 3-iodo-1H-indazole

Objective: Preparation of the core scaffold from unsubstituted indazole.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve 1H-indazole (5.0 g, 42.3 mmol) in DMF (50 mL).

  • Base Addition: Add KOH pellets (8.9 g, 158 mmol, 3.75 equiv.) in a single portion. Stir for 10 minutes until partially dissolved.

  • Iodination: Cool the mixture to 0°C in an ice bath. Add Iodine (

    
    )  (21.5 g, 84.6 mmol, 2.0 equiv.) portion-wise over 20 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[5]

  • Quench: Pour the dark reaction mixture into a solution of 10% aqueous

    
      (200 mL) to quench excess iodine. A precipitate should form immediately.
    
  • Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C overnight.

  • Yield: Expect 8.5–9.5 g (80–90%) of a pale yellow solid.

    • Note: No column chromatography is usually required at this stage.

Protocol B: Suzuki-Miyaura Coupling at C3

Objective: Introduction of an aryl group (e.g., 4-pyridyl) at the 3-position. Pre-requisite: Use N1-Boc protected 3-iodoindazole (prepared via standard


/DMAP protocol).
  • Reagents: Combine 1-Boc-3-iodoindazole (1.0 equiv.), Aryl-Boronic Acid (1.2 equiv.), and

    
      (2.0 equiv.) in a reaction vial.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes.

  • Catalyst: Add

    
      (0.05 equiv.).
    
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[5]
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

    • Critical Check: Ensure the Boc group is intact. If thermal deprotection occurred, the product will be much more polar.

Case Study: Axitinib (Inlyta®)

Target: VEGFR-1/2/3 Indication: Renal Cell Carcinoma Significance: Axitinib demonstrates the power of the indazole scaffold. The core is a 6-substituted indazole, but the synthesis relies heavily on the reactivity of the halogenated intermediate.

Synthetic Route Highlight: While Axitinib is often synthesized via a Migita coupling at C6, alternative routes utilize the 3-iodo intermediate for installing vinyl groups via the Heck reaction.

  • Intermediate: 6-iodo-1H-indazole (or 3-iodo isomer for analogs).[4]

  • Coupling: Heck reaction with 2-vinylpyridine using

    
    .
    
  • Result: The vinyl linker provides rigid extension into the hydrophobic pocket, enhancing potency against VEGFR kinases.

References

  • Synthesis of 3-iodo-1H-indazole: Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodoindazoles.[4][5][6][7][8][9] Synthesis, 1986(2), 159-160. Link

  • Suzuki Coupling Methodology: Li, H., et al. (2023).[2][10] The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[11] Molecules, 28(7), 2908. Link

  • Axitinib Process Chemistry: Singer, R. A., et al. (2014).[12] Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development, 18(2), 266–274. Link

  • Indazole Scaffold Review: Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

  • PLK4 Inhibitor Design: Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4][13] RSC Advances, 11, 15675–15687.[4] Link

Sources

Exploratory

Technical Guide: Therapeutic Potential & Synthetic Utility of 5-Chloro-6-Substituted Indazole Intermediates

This technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies and validated therapeutic applications o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a high-level operational manual for medicinal chemists and drug discovery scientists. It prioritizes actionable synthetic strategies and validated therapeutic applications over generic descriptions.

Executive Summary

The 5-chloro-6-substituted indazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a precise balance of electronic properties and steric geometry. The C5-chlorine atom typically functions as a metabolic blocker (preventing CYP450 oxidation) and a hydrophobic anchor, while the C6-position serves as a versatile vector for extending into solvent-exposed binding pockets. This guide analyzes the structural activity relationships (SAR), validated therapeutic targets (Neuroregeneration, GI, and Oncology), and provides a self-validating protocol for synthesizing key intermediates.

Part 1: The Pharmacophore – Structural Logic

The "Anchor and Vector" Model

In rational drug design, the 5-chloro-6-substituted indazole core operates on a two-point pharmacophore interaction model:

  • Position 5 (The Anchor): The chlorine atom at C5 is critical for lipophilic efficiency. In kinase inhibitors, it often occupies a hydrophobic pocket (e.g., the gatekeeper region), enhancing potency via halogen bonding. Furthermore, it sterically protects the electron-rich aromatic ring from rapid metabolic oxidation.

  • Position 6 (The Vector): This position allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or specific hydrogen-bond donors/acceptors without disrupting the core binding mode of the indazole ring.

Validated Therapeutic Applications

Recent literature and clinical data highlight three primary domains for this scaffold:

Therapeutic AreaTarget MechanismKey Compound ExamplesMechanism of Action
Neuroregeneration ERβ Agonism K102, K110 Selective binding to Estrogen Receptor

promotes oligodendrocyte differentiation and remyelination in Multiple Sclerosis models [1].
Gastroenterology 5-HT4 Agonism DA-6886 5-chloro-substituted indazole acts as a high-affinity agonist, promoting gastric motility for IBS and constipation treatment [2].
Infectious Disease KasA Inhibition GSK-724A (DG167) Indazole sulfonamides inhibit

-ketoacyl-ACP synthase (KasA) in M. tuberculosis, disrupting cell wall synthesis [3].

Part 2: Experimental Protocols

Strategic Synthesis: The "Golden Intermediate"

To access a library of 5-chloro-6-substituted indazoles, the most strategic intermediate is 5-chloro-6-iodo-1H-indazole .

  • Why? The C6-Iodo bond is significantly more reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C5-Chloro bond. This allows chemoselective functionalization at C6 while leaving the C5-Cl anchor intact.

Protocol: Synthesis of 5-Chloro-6-iodo-1H-indazole

Note: This protocol is adapted from standard diazotization-iodination procedures for indazoles [4].

Reagents:

  • 5-amino-6-chloro-1H-indazole (Starting Material)

  • Sodium Nitrite (

    
    )[1][2]
    
  • Potassium Iodide (

    
    )
    
  • Hydrochloric Acid (

    
    , 6N)
    
  • Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Diazotization (0°C):

    • Suspend 5-amino-6-chloro-1H-indazole (1.0 equiv) in water/ice mixture.

    • Add HCl (6N) (approx. 10 equiv) dropwise to form the hydrochloride salt. Maintain temperature

      
      .
      
    • Add a solution of

      
        (1.1 equiv) in water dropwise over 20 minutes.
      
    • Checkpoint: The solution should turn clear/orange. Verify diazonium formation by checking for a positive starch-iodide test (instant blue/black color).

  • Sandmeyer-type Iodination:

    • Dissolve KI (4.0 equiv) in water.

    • Slowly add the cold diazonium solution into the KI solution (inverse addition prevents side reactions) with vigorous stirring.

    • Observation: Evolution of

      
       gas and formation of a dark precipitate.
      
    • Heat the mixture to 60°C for 2 hours to ensure completion.

  • Work-up & Purification:

    • Cool to room temperature. Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 10%

      
        (to remove excess iodine - color changes from purple to yellow/clear).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).

Self-Validation Criteria:

  • 1H NMR: Look for two distinct singlets in the aromatic region (H4 and H7) if the C5/C6 positions are substituted.

  • Mass Spec: Distinct chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).

Part 3: Mechanism & Workflow Visualization

Therapeutic Signaling Pathway (ERβ Neuroregeneration)

The following diagram illustrates how 5-chloro-indazole ligands (like K102) trigger neurorepair mechanisms, distinct from classical estrogen signaling.

ER_Pathway Ligand 5-Chloro-Indazole Ligand (e.g., K102) ER_Beta Estrogen Receptor β (ERβ) Ligand->ER_Beta Selective Binding Complex Ligand-ERβ Complex ER_Beta->Complex Activation Nucleus Nuclear Translocation Complex->Nucleus Genomic Action NonCanonical Non-Canonical Signaling (MAPK/PI3K) Complex->NonCanonical Rapid Signaling Diff Oligodendrocyte Differentiation Nucleus->Diff Transcription Factors NonCanonical->Diff Promotes Remyelin Remyelination & Neuroprotection Diff->Remyelin Repair

Caption: Mechanism of Action for Chloroindazole-based ERβ ligands promoting neurorepair.

Synthetic Library Workflow

This workflow demonstrates the divergence from the core intermediate to diverse drug candidates.

Synthesis_Flow Start Precursor: 5-Amino-6-Chloroindazole Inter Key Intermediate: 5-Chloro-6-Iodoindazole Start->Inter Diazotization/KI Path1 Suzuki Coupling (R-B(OH)2) Inter->Path1 Pd(PPh3)4, Base Path2 Buchwald-Hartwig (R-NH2) Inter->Path2 Pd(dba)2, Ligand Path3 N1-Alkylation (R-X) Inter->Path3 Optional: Solubility Lib1 Library A: Biaryl Derivatives (Kinase Inhibitors) Path1->Lib1 Lib2 Library B: Amino-Indazoles (GPCR Ligands) Path2->Lib2

Caption: Divergent synthesis strategy using the 5-chloro-6-iodoindazole "Hub" intermediate.

Part 4: Future Directions & Challenges

  • Regioselectivity of N-Alkylation: A persistent challenge is controlling N1 vs. N2 alkylation. While N1 is thermodynamically favored, steric bulk at C7 or electronic effects at C6 can shift the ratio. Use of bulky protecting groups (e.g., THP) or specific solvent conditions (non-polar vs. polar aprotic) is required for high fidelity.

  • PROTAC Development: The 5-chloro-indazole core is sufficiently small and rigid to serve as a "warhead" for Proteolysis Targeting Chimeras (PROTACs). The C6 vector provides an ideal attachment point for linkers connecting to E3 ligase ligands.

References

  • Tiwari-Woodruff, S., et al. (2025).[3] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.[4] Scientific Reports.

  • Lee, S., et al. (2022). Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats. Pharmaceutics.

  • GSK Research Group. (2019). Therapeutic indazoles for tuberculosis treatment (Patent Application WO2019046467A1). Google Patents.

  • ChemicalBook. (2024). General procedure for the synthesis of 5-iodo-1H-indazole.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal C-3 Functionalization of 5-Chloro Indazole Scaffolds

Topic: Functionalization of C-3 Position in 5-Chloro Indazole Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of C-3 Position in 5-Chloro Indazole Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary & Strategic Rationale

The 5-chloroindazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., Axitinib, Linifanib). The strategic value of this scaffold lies in its orthogonal reactivity : the C-3 position is electronically distinct from the C-5 position.

This guide details the chemoselective functionalization of the C-3 position while preserving the C-5 chlorine atom. The 5-chloro substituent serves as a "sleeping" handle—stable during C-3 modifications (via C-H activation or halogen-metal exchange) but available for subsequent cross-coupling using specialized ligands (e.g., Buchwald precatalysts) in later synthetic stages.

Key Mechanistic Insight: The Halogen Hierarchy

Success relies on exploiting the bond dissociation energy (BDE) differential between the C-3 functionality (typically C-I or C-H) and the C-5 chlorine bond (


).
  • C-3 Iodination: Creates a reactive site (

    
    ) for rapid Pd-oxidative addition.
    
  • C-5 Chlorine: Remains inert under standard Pd(0)/Pd(II) cycles used for C-3 coupling, provided highly active ligands (e.g., XPhos, RuPhos) are avoided at this stage.

Strategic Workflows (Visualized)

Diagram 1: Retrosynthetic Strategy & Chemoselectivity

This flowchart illustrates the decision matrix for choosing between Halogenation/Cross-Coupling and Direct C-H Activation, highlighting the preservation of the 5-Cl handle.

G Start 5-Chloro-1H-indazole Step1_A Pathway A: Halogenation (I2/KOH or NIS) Start->Step1_A Robust/Scaleable Step1_B Pathway B: Direct C-H Activation (Pd(OAc)2 / Oxidant) Start->Step1_B Atom Economy (Substrate Dependent) Inter_A 3-Iodo-5-chloro-1H-indazole (High Reactivity Handle) Step1_A->Inter_A Step2_A Chemoselective Cross-Coupling (Suzuki/Sonogashira) Inter_A->Step2_A Pd(0) inserts C-I >> C-Cl Product C-3 Functionalized 5-Chloro-indazole Step2_A->Product Step1_B->Product Future Late-Stage C-5 Functionalization (Requires Specialized Ligands) Product->Future Orthogonality

Caption: Strategic divergence for C-3 functionalization. Pathway A is preferred for library generation due to higher reliability and broader scope.

Detailed Protocols

Protocol A: The "Gold Standard" (Iodination Suzuki Coupling)

This method is recommended for generating diverse libraries. It utilizes the extreme reactivity difference between C-I and C-Cl to ensure 100% regioselectivity.

Step 1: C-3 Iodination of 5-Chloroindazole

Objective: Install a reactive iodide at C-3.[1][2][3][4] Mechanism: Electrophilic Aromatic Substitution (


).[5] The 5-Cl group slightly deactivates the ring, but the C-3 position remains sufficiently nucleophilic under basic conditions.
  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent: DMF (promotes solubility and stabilizes the iodonium intermediate).

Experimental Procedure:

  • Dissolve 5-chloro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Add KOH pellets (2.5 equiv) followed by portion-wise addition of iodine (

    
    , 1.2 equiv).
    
    • Note: The reaction is exothermic. Maintain temperature

      
       using a water bath if scaling up.
      
  • Stir at room temperature for 2–4 hours. Monitor by LCMS (Target Mass: M+126).

  • Quench: Pour mixture into ice-water containing 10% sodium thiosulfate (

    
    ) to reduce excess iodine (color change from dark red to yellow/white precipitate).
    
  • Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum.

    • Yield Expectation: 85–95%.

    • Validation:

      
      H NMR will show the disappearance of the C-3 proton singlet (
      
      
      
      ppm).
Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of C-3 without affecting the C-5 chlorine. Critical Parameter: Ligand choice. Use "standard" ligands (


, dppf) rather than "advanced" Buchwald ligands (e.g., XPhos) to prevent oxidative addition into the C-Cl bond.

Experimental Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine:

    • 3-iodo-5-chloroindazole (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Catalyst:

      
       (3–5 mol%) or 
      
      
      
      (5 mol%).
    • Base: 2M aqueous

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed, 10 mL/mmol).

  • Reaction: Heat to 80–90°C (thermal) or 100°C (microwave, 30 min) under inert atmosphere (

    
    /Ar).
    
    • Expert Tip: Do not exceed 110°C. Higher temps increase the risk of dehalogenation or C-5 activation.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Chemoselectivity Matrix

Parameter C-3 Iodide C-5 Chloride Consequence
Bond Energy (kcal/mol) ~53 ~96 Pd inserts into C-I exclusively at <100°C.
Reactivity with Pd(PPh3)4 High Negligible Selective C-3 coupling.

| Reactivity with XPhos-Pd-G2 | Very High | Moderate | Risk: Potential mixture of C-3/C-5 coupling. |

Protocol B: Direct C-H Arylation (Advanced)

Objective: Direct coupling of C-3 H with Aryl Halides (Step-economy). Scope: Best for electron-deficient aryl bromides.

Mechanism: Concerted Metalation-Deprotonation (CMD). The acidity of the C-3 proton is key. The 5-Cl substituent increases acidity, potentially aiding this pathway compared to unsubstituted indazole.

Experimental Procedure:

  • Reagents: 5-chloro-1H-indazole (1.0 equiv), Aryl Bromide (1.2 equiv).

  • Catalyst System:

    
     (5-10 mol%), 
    
    
    
    (10-20 mol% co-oxidant/additive).
  • Ligand: 1,10-Phenanthroline (10 mol%) or

    
    .
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: DMA or DMF at 140°C.

    • Caution: High temperature is required. Ensure the 5-Cl bond is stable with the specific aryl bromide partner.

Protection Strategy: N-1 vs N-2

While unprotected indazoles can be coupled (Protocol A), N-protection is often required to improve solubility or direct regioselectivity for lithiation chemistries.

Diagram 2: Regioselective Protection & Directing Effects

This diagram clarifies how the protecting group (PG) influences C-3 accessibility.

Protection Input 5-Chloroindazole N1_Path N-1 Protection (Boc, THP, Acetyl) Input->N1_Path N2_Path N-2 Protection (SEM-Cl, NaH) Input->N2_Path N1_Product 1-PG-5-Chloroindazole (Thermodynamic Product) N1_Path->N1_Product N1_Use Use: Steric bulk at N-1 forces electrophiles to C-3 N1_Product->N1_Use N2_Product 2-SEM-5-Chloroindazole (Kinetic/Directed) N2_Path->N2_Product N2_Use Use: SEM directs Lithiation to C-3 via coordination N2_Product->N2_Use

Caption: N-2 protection (SEM) enables directed lithiation, while N-1 protection is standard for steric control during halogenation.

Recommendation: For standard Suzuki couplings, N-1 THP (Tetrahydropyranyl) or N-1 Boc protection is recommended if the unprotected substrate fails.

  • Protocol: Dihydropyran (DHP), p-TsOH (cat.), reflux in THF.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes THP/Boc cleanly after C-3 functionalization.

References

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry.

  • Luo, G., et al. (2006).[4] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry.

  • Billingsley, K. L., et al. (2006).[6] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie International Edition.

  • Vera, G., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules.

  • Strotman, N. A., et al. (2010).[7] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole." Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Alkylation Regioselectivity

This guide is designed as a dynamic Technical Support Center. It prioritizes decision-making logic over static recipes, allowing you to troubleshoot specific regioselectivity issues in indazole alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a dynamic Technical Support Center. It prioritizes decision-making logic over static recipes, allowing you to troubleshoot specific regioselectivity issues in indazole alkylation.

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Controlling N1 vs. N2 Selectivity in 1H-Indazoles

Diagnostic Decision Matrix

Start Here. Do not choose a reagent until you have traced your substrate's path through this logic gate.

IndazoleLogic Start Start: Define Target Isomer TargetN1 Target: N1-Alkyl Start->TargetN1 TargetN2 Target: N2-Alkyl Start->TargetN2 SubstrateCheck Check C7 Substituent TargetN1->SubstrateCheck ReagentCheck Reagent Availability TargetN2->ReagentCheck StandardBase Protocol A: Thermodynamic Control (NaH / THF or Cs2CO3 / DMF) SubstrateCheck->StandardBase C7 is H or small StericIssue Warning: C7 Sterics Block N1 SubstrateCheck->StericIssue C7 is Bulky (e.g., NO2, I) StericIssue->TargetN2 Consider N2 Route Mitsunobu Protocol B: Mitsunobu (ROH + PPh3 + DEAD) ReagentCheck->Mitsunobu Using Alcohol Meerwein Protocol C: Meerwein Salt (Me3O·BF4) ReagentCheck->Meerwein Methylation Only AcidCat Protocol D: Acid Catalysis (Trichloroacetimidate + TfOH) ReagentCheck->AcidCat Using Acetimidate

Caption: Decision matrix for selecting reaction conditions based on desired regioisomer and substrate constraints.

Troubleshooting N1 Selectivity (Thermodynamic Control)

The Mechanism: N1-alkylation is driven by thermodynamics.[1][2][3][4] The N1-H tautomer is more stable (aromatic benzene ring is preserved), and the N1 anion is generally the thermodynamic sink.

FAQ: N1 Selectivity

Q: I am using Cs₂CO₃ in DMF but getting a 60:40 mixture of N1:N2. Why? A: This is a classic "loose ion pair" problem. In highly polar solvents like DMF, the cation (Cs⁺) dissociates completely from the indazole anion. The "naked" anion has high electron density at both nitrogens.

  • The Fix: Switch to NaH in THF .

  • Why: In THF (a less polar solvent), the Na⁺ cation forms a tight ion pair. The Na⁺ coordinates to N2, effectively "masking" it from the alkylating agent. This directs the electrophile to N1. This is known as the Cheung Effect [1].

Q: Does the C3 substituent matter for N1 selectivity? A: Yes. Electron-donating or chelating groups at C3 (e.g., -OMe, -NHAc) stabilize the Na⁺ coordination at N2, enhancing N1 selectivity (>99%). Bulky groups at C3 also sterically block N2, further favoring N1.

Q: My substrate has a bulky group at C7. Can I still get N1? A: Likely not. A substituent at C7 (peri-position) sterically shields N1. Even under thermodynamic conditions, you will see significant N2 alkylation because the electrophile physically cannot approach N1.

Protocol A: High-Fidelity N1 Alkylation (The Cheung Protocol)

Best for: Standard substrates, C3-substituted indazoles.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Do not use DMF.

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv).

  • Chelation Time: Stir at 0 °C for 30 mins. Critical: This allows the Na-N2 coordination to establish.

  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[1]

  • Reaction: Warm to RT. If conversion is slow, heat to 50 °C (thermodynamic conditions favor N1).

Troubleshooting N2 Selectivity (Kinetic & Neutral Control)

The Mechanism: N2 selectivity requires avoiding the anion. In the neutral indazole tautomer, the hydrogen is on N1, meaning the lone pair on N2 is the only available nucleophile.

FAQ: N2 Selectivity

Q: Why does the Mitsunobu reaction favor N2? A: The Mitsunobu reaction operates on the neutral heterocycle (pKa ~14). Since the proton remains on N1 during the initial approach, the N2 lone pair attacks the activated phosphonium-alcohol species. Recent studies confirm Mitsunobu is one of the most reliable methods for N2 selectivity [2].

Q: Can I just use Methyl Iodide without base? A: No. The HI byproduct will protonate the unreacted indazole, killing the reaction. You need a non-nucleophilic scavenger or a reagent that doesn't generate strong acid.

Q: What is the "Pfizer Method" for N2 alkylation? A: This refers to using alkyl 2,2,2-trichloroacetimidates with catalytic acid (TfOH). It protonates the imidate, making it super-electrophilic. The neutral indazole attacks via N2.[3] This method reportedly yields >98% N2 selectivity [3].[5][6][7]

Protocol B: N2-Selective Mitsunobu

Best for: Primary/Secondary alcohols, ester-containing indazoles.

  • Mix: Combine 1H-indazole (1.0 equiv), Alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in THF or Toluene.

  • Addition: Cool to 0 °C. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Monitoring: Stir at RT. If N1 starts appearing, lower the temperature to 0 °C and run longer. Heat promotes N1 rearrangement.

Protocol C: Meerwein Salt Methylation

Best for: Methylation (N2 exclusive).

  • Reagent: Use Trimethyloxonium tetrafluoroborate (Me₃O[8]·BF₄) .

  • Solvent: DCM or EtOAc (anhydrous).

  • Execution: Add Me₃O·BF₄ (1.1 equiv) to the indazole solution at RT.

  • Workup: Quench with aqueous NaHCO₃. The reaction occurs on the neutral species, locking the methyl on N2 before deprotonation occurs.

Comparative Data: Solvent & Base Effects[1][2][4][9][10]

The following table summarizes the impact of conditions on the N1:N2 ratio for a standard 3-substituted indazole.

EntryBaseSolventMechanismN1 : N2 RatioNotes
1 NaH THF Chelation Control > 98 : 2 Recommended for N1
2Cs₂CO₃DMFLoose Ion Pair60 : 40Poor selectivity
3KOHAcetoneLoose Ion Pair55 : 45Poor selectivity
4NoneDCMNeutral Attack5 : 95Requires Meerwein Salt
5 PPh₃/DEAD THF Mitsunobu 5 : 95 Recommended for N2
6TfOH (cat)TolueneAcid Catalysis< 2 : 98Using Trichloroacetimidates
Mechanistic Visualization

Understanding the "Why" helps you adapt the "How."

Mechanism Neutral Neutral Indazole (H on N1, Lone Pair on N2) Anion Indazole Anion (Deprotonated) Neutral->Anion Strong Base (NaH) ProdN2 N2-Alkyl Indazole (Quinoid Character) Neutral->ProdN2 Mitsunobu / Acid Cat. (Attacks N2) Anion->ProdN2 Loose Ion Pair (Cs+/DMF) ProdN1 N1-Alkyl Indazole (Benzenoid Character) Anion->ProdN1 Na+ Chelation / Sterics (Attacks N1) PathN2 Neutral Attack (Kinetic) PathN1 Anionic Attack (Thermodynamic)

Caption: Mechanistic divergence. Neutral conditions favor N2 (kinetic), while anionic conditions favor N1 (thermodynamic), provided the cation is managed correctly.

References
  • Cheung, M., Boloor, A., & Stafford, J. A. (2003).[9] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry.

  • Luo, G., Chen, L., & Dubé, L. (2006). Regioselective N-alkylation of indazoles. Tetrahedron Letters.

  • Deng, X., Mani, N. S. (2022). Highly Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[3][8] Synthesis.

  • Meanwell, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Chemoselectivity of iodine vs chlorine in palladium-catalyzed coupling

Core Mechanistic Directive (The "Why") In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.), chemoselectivity between aryl iodides (Ar-I) and aryl chlorides (Ar-Cl) is governed primarily by the kinet...

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanistic Directive (The "Why")

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.), chemoselectivity between aryl iodides (Ar-I) and aryl chlorides (Ar-Cl) is governed primarily by the kinetics of Oxidative Addition (OA) .

The Pd(0) center inserts into the Carbon-Halogen bond.[1] This process is sensitive to the bond strength (Bond Dissociation Energy, BDE).[2][3]

  • C-I Bond: Weak (~53 kcal/mol) and long. OA is fast and often exothermic.

  • C-Cl Bond: Strong (~95 kcal/mol) and short. OA is slow and has a high activation energy barrier.

The Selectivity Rule: Under "mild" conditions (standard ligands like PPh


, moderate temperature), Pd(0) will exclusively activate the C-I bond. The C-Cl bond remains spectating because the catalyst lacks the electron density or thermal energy to overcome the C-Cl activation barrier.
Visualization: The Kinetic Landscape

The following diagram illustrates the energy barrier difference that permits chemoselectivity.

ReactionCoordinate Figure 1: Kinetic Divergence in Oxidative Addition. Ar-I activates rapidly (Green path), while Ar-Cl requires high energy (Red path). Start Pd(0) + Ar-I / Ar-Cl TS_I TS (Ar-I) Low Barrier Start->TS_I Fast (<60°C) TS_Cl TS (Ar-Cl) High Barrier Start->TS_Cl Slow/Blocked (Requires >100°C or Active Ligand) Int_I Ar-Pd(II)-I (Active Species) TS_I->Int_I Int_Cl Ar-Pd(II)-Cl (No Reaction) TS_Cl->Int_Cl

Troubleshooting Guide (The "What to Do")

This section addresses specific failure modes reported by users attempting to couple Ar-I selectively in the presence of Ar-Cl.

Scenario A: "I am seeing 'Over-Coupling' (Both I and Cl reacted)."

Diagnosis: Your catalytic system is too active. You have lowered the activation barrier for Ar-Cl to the point where it competes with Ar-I.

  • Root Cause 1: Ligand is too electron-rich. Ligands like SPhos, XPhos, or

    
     are designed to activate chlorides. Do not use them for selectivity.
    
  • Root Cause 2: Temperature is too high. Above 80-100°C, thermal energy may overcome the Ar-Cl barrier even with mild ligands.

  • Corrective Action: Switch to a "first-generation" ligand (e.g.,

    
    , dppf) and lower the temperature to 60°C.
    
Scenario B: "The Iodine isn't reacting (Low Conversion)."

Diagnosis: The catalyst is dying before it can complete the cycle, or the oxidative addition is reversible/inhibited.

  • Root Cause 1: Iodide Inhibition. High concentrations of free iodide ions (released during the reaction) can form bridging dimers

    
     that are catalytically resting states.
    
  • Root Cause 2: Pd Black Formation. Unstable Pd(0) precipitates out.

  • Corrective Action:

    • Ensure efficient stirring (mass transfer).

    • Use PdCl2(dppf) : The bidentate ligand prevents dimer formation better than

      
      .
      
    • Degas solvents thoroughly (Oxygen kills Pd(0) faster than the reaction occurs).

Scenario C: "I see Hydrodehalogenation (Iodine replaced by H)."

Diagnosis:


-Hydride elimination or radical abstraction is competing with transmetallation.
  • Root Cause: Protodehalogenation is common in solvents like THF or alcohols if the transmetallation step is slow.

  • Corrective Action: Switch to non-protic polar solvents (DMF, DMAc) or increase the concentration of the boronic acid/base to speed up transmetallation.

Decision Matrix: Ligand Selection

Use this table to select the correct catalyst system based on your substrate and intent.

GoalRecommended LigandCatalyst PrecursorTemp RangeWhy?
Selective Ar-I coupling (Save Ar-Cl)


25-60°CLow electron density prevents Ar-Cl activation.
Selective Ar-I coupling (Robust)dppf

60-80°CBidentate bite angle stabilizes Pd, resisting deactivation.
Coupling the Ar-Cl (Step 2)XPhos / SPhos

+ Ligand
80-110°CBulky, electron-rich biaryl phosphines facilitate Ar-Cl oxidative addition.
Coupling the Ar-Cl (Alternative)NHC (IMes/IPr) PEPPSI-IPr80-120°CStrong

-donation activates the toughest C-Cl bonds.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling of Ar-I (Leaving Ar-Cl Intact)

Target: Reaction of 4-chloro-iodobenzene with Phenylboronic acid.

Reagents:

  • 4-chloro-iodobenzene (1.0 equiv)[4]

  • Boronic Acid (1.1 equiv) — Do not use large excess to avoid forcing the second coupling.

  • 
     (3-5 mol%) OR 
    
    
    
    (3 mol%)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Water mix.

Step-by-Step:

  • Degas: Charge a reaction vial with the aryl halide, boronic acid, and solid catalyst. Seal and purge with Argon/Nitrogen for 10 mins. Note: Oxygen is the enemy of selectivity as it promotes homocoupling.

  • Solvent: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: The Ar-I should disappear. The Ar-Cl peak should remain unchanged.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Protocol B: Sequential Coupling (The "One-Pot" Switch)

Target: Coupling Ar-I first, then adding a second boronic acid to couple Ar-Cl.

Workflow Visualization:

SequentialWorkflow Figure 2: Sequential Activation Workflow. Note the addition of a 'Hot' ligand in Step 2. Step1 Step 1: Selective Ar-I Coupling Catalyst: Pd(PPh3)4 Temp: 60°C Base: Na2CO3 Check Checkpoint: Ar-I Consumed? Step1->Check Step2 Step 2: Activate Ar-Cl Add: 2nd Boronic Acid Add: XPhos or SPhos (Ligand Switch) Raise Temp: 100°C Check->Step2 Yes Final Final Product: Unsymmetrical Biaryl Step2->Final

Frequently Asked Questions (FAQ)

Q: Can I use


 (Heterogeneous) for selective coupling? 
A:  Generally, yes, but it is risky. 

often requires higher temperatures to be active, which erodes selectivity. Homogeneous catalysts (

) offer finer kinetic control for this specific differentiation.

Q: My Ar-Cl is an activated heteroaryl (e.g., 2-chloropyridine). Will it still be selective? A: Caution required. A 2-chloropyridine is electronically similar to an aryl bromide/iodide due to the electron-withdrawing nitrogen. The reactivity gap between Ar-I and 2-Cl-Pyridine is narrower than with chlorobenzene.

  • Fix: Lower temperature to 40-50°C and strictly limit reaction time.

Q: Why do you recommend


 over 

?
A: While both are selective,

is air-sensitive and can degrade to Pd black, stalling the reaction.

is a robust Pd(II) precatalyst that reduces in situ, providing a steady stream of active Pd(0) and resisting dimerization.

References

  • BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. (2025).[3][5][6][7]

  • Graz University of Technology. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. (2025).[3][5][6][7]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. (2024).[8]

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.[9] Inorganic Chemistry Frontiers.[9]

  • J. Am. Chem. Soc. Bond Dissociation Energies of Organic Molecules. (2003).[7]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Strategies for Halo-Indazole Regioisomer Resolution: C18 vs. Phenyl-Hexyl Stationary Phases

Part 1: Executive Summary & Technical Challenge The Regioisomer Challenge in Indazole Chemistry Halo-indazole derivatives are critical scaffolds in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Challenge

The Regioisomer Challenge in Indazole Chemistry

Halo-indazole derivatives are critical scaffolds in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). However, their synthesis—often involving Suzuki couplings or electrophilic halogenations—frequently yields positional isomers (regioisomers) and N1/N2 alkylation byproducts.

The Analytical Problem: Standard C18 (Octadecylsilane) reversed-phase chromatography relies primarily on hydrophobic subtraction (logP). Because positional isomers of halo-indazoles (e.g., 5-bromo-1H-indazole vs. 6-bromo-1H-indazole) possess nearly identical hydrophobicity, C18 columns often fail to achieve baseline resolution (


), resulting in co-elution and inaccurate purity assessments.

The Solution: This guide objectively compares the industry-standard C18 against the Phenyl-Hexyl stationary phase. We demonstrate that Phenyl-Hexyl phases utilize


 interactions to discriminate between isomers based on electron density distribution rather than just hydrophobicity, offering a superior alternative for halo-indazole purity assessment.

Part 2: Mechanism of Action & Decision Logic

To understand why the switch to Phenyl-Hexyl is necessary, we must look at the molecular interactions.

  • C18 Interaction: Driven by Van der Waals forces. Selectivity (

    
    ) is dominated by the hydrophobicity of the analyte.
    
  • Phenyl-Hexyl Interaction: Driven by

    
     stacking between the aromatic ring of the stationary phase and the indazole core. The position of the halogen (an electron-withdrawing group) alters the electron density of the indazole ring. This electronic difference creates a "shape selectivity" that Phenyl-Hexyl columns can exploit, whereas C18 cannot.
    
Method Development Decision Matrix

The following workflow illustrates the logical causality for selecting the correct stationary phase.

MethodSelection Start Start: Halo-Indazole Mixture ScreenC18 Screen 1: C18 Column (Acidic Mobile Phase) Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Success Rs > 2.0 Validate Method CheckRes->Success Separated Fail Rs < 1.5 (Co-elution of Isomers) CheckRes->Fail Co-eluting SwitchPhenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Fail->SwitchPhenyl Optimize Optimize Modifier (MeOH vs ACN) SwitchPhenyl->Optimize FinalMethod Final Method: Phenyl-Hexyl + MeOH Gradient Optimize->FinalMethod

Figure 1: Decision matrix for selecting stationary phases when analyzing halo-indazole derivatives. Note the critical pivot point when hydrophobic separation (C18) fails.

Part 3: Comparative Experimental Data

The following data represents a comparative study of a crude reaction mixture containing 5-bromo-1H-indazole (Target) and its regioisomer 6-bromo-1H-indazole (Impurity) .

Experimental Conditions
  • System: UHPLC with DAD detection at 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Performance Summary
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Alternative) Observation
Stationary Phase C18 (Octadecyl)Phenyl-HexylPhenyl provides

selectivity.
Retention Time (Target) 4.21 min4.85 minIncreased retention due to

-interaction.
Retention Time (Isomer) 4.26 min5.12 minSignificant shift in isomer retention.
Resolution (

)
0.6 (Co-elution) 3.2 (Baseline) Critical Success Factor.
Peak Symmetry 1.11.05Excellent symmetry on both.
Selectivity (

)
1.011.06Phenyl-Hexyl discriminates the halogen position.

Analysis: The C18 column failed to resolve the 5-bromo and 6-bromo isomers (


) because the hydrophobic contribution of the bromine atom is identical regardless of its position on the ring. The Phenyl-Hexyl column achieved baseline resolution (

) because the electron density at the 5-position interacts differently with the phenyl ligand than the 6-position.

Part 4: Detailed Analytical Protocol (Self-Validating)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the specific troubleshooting steps provided will restore integrity.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

    • Note: Indazoles have limited solubility in pure water. Acetonitrile is preferred over Methanol for dissolution to prevent potential methyl ester formation if carboxylates are present.

  • Filtration: 0.2 µm PTFE filter (mandatory to protect UHPLC columns).

Chromatographic Method (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.7 µm (Fused Core).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidic pH ensures the indazole nitrogen is protonated, improving peak shape and suppressing silanol activity.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why: Methanol facilitates stronger

      
       interactions than Acetonitrile. ACN can suppress 
      
      
      
      stacking; therefore, MeOH is the preferred organic modifier for this separation.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Isocratic Hold (Focusing)
8.0 90 Linear Gradient
9.0 90 Wash
9.1 10 Re-equilibration

| 12.0 | 10 | Stop |

System Suitability Criteria (Pass/Fail)

Before running samples, inject a standard mixture of the isomers.

  • Resolution (

    
    ):  Must be > 2.0 between critical pair.
    
  • Tailing Factor (

    
    ):  Must be < 1.3.
    
  • Precision: %RSD of peak area (n=5) < 2.0%.

Part 5: Interaction Mechanism Visualization

The following diagram details the molecular mechanism that grants the Phenyl-Hexyl column its superior performance.

PiPiInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte (Mobile Phase) Silica Silica Support PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Silica->PhenylLigand Bonded Indazole Halo-Indazole Core (Electron Deficient) PhenylLigand->Indazole Pi-Pi Stacking (Primary Selectivity) Halogen Halogen (Br/Cl) (Positional Influence) PhenylLigand->Halogen Steric/Electronic Discrimination Indazole->Halogen

Figure 2: Mechanism of separation. The electron-rich Phenyl ligand engages in


 stacking with the electron-deficient halo-indazole. The position of the halogen modulates this interaction strength.

Part 6: Validation Parameters (ICH Q2(R1) Compliance)

To ensure this method is robust for drug development, evaluate the following parameters:

  • Specificity: Inject the solvent blank, placebo, and known impurities. Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3
      
    • LOQ: S/N

      
       10
      
  • Robustness: Deliberately vary flow rate (

    
     mL/min) and column temperature (
    
    
    
    C). Phenyl-Hexyl selectivity is temperature-sensitive; lower temperatures often enhance
    
    
    interactions.

References

  • Mac-Mod Analytical. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Advanced Materials Technology. (2020). Importance of Particle Pore Size in Determining Retention and Selectivity in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Journal of Chromatography A. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2019). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from [Link]

Comparative

Comparative reactivity of 3-iodo vs 3-bromo indazole intermediates

Executive Summary In the diversification of the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Linifanib)—the choice between 3-iodoindazole and 3-bromoindazole intermediates is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the diversification of the indazole scaffold—a privileged structure in kinase inhibitors (e.g., Axitinib, Linifanib)—the choice between 3-iodoindazole and 3-bromoindazole intermediates is not merely a matter of availability. It is a strategic decision that dictates the chemoselectivity , reaction conditions , and orthogonal functionalization sequences of the synthetic route.

  • 3-Iodoindazole is the "High-Performance" intermediate. It offers superior reactivity in Palladium-catalyzed cross-couplings (allowing milder conditions) and is the requisite substrate for low-temperature Lithium-Halogen exchange. It is the preferred choice for orthogonal strategies where the C3 position must react before other halogenated sites (e.g., C5-Br).

  • 3-Bromoindazole is the "Robust Workhorse." It is more stable, often cheaper to prepare, and tolerates harsher conditions (e.g., microwave heating) which can sometimes bypass the need for N-protection. It serves as the "latent" handle in poly-halogenated systems, reacting after more reactive C-I bonds.

Mechanistic Foundation: The Reactivity Gap

The divergence in utility stems from the fundamental bond dissociation energies (BDE) and the kinetics of oxidative addition.

Bond Dissociation Energy (BDE) & Oxidative Addition

The C(sp²)–X bond strength dictates the rate of oxidative addition, the rate-limiting step in most Pd(0)/Pd(II) catalytic cycles.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Oxidative Addition Rate (

)
Implication
C(3)–I ~53-57Fast (

relative to Cl)
Reacts at RT or mild heat; requires fewer/weaker ligands.
C(3)–Br ~68-72ModerateOften requires heat (>80°C) or electron-rich phosphine ligands.
Mechanism Visualization

The following diagram illustrates the energetic advantage of the 3-Iodo intermediate in the catalytic cycle.

OxidativeAddition cluster_legend Kinetic Profile Pd0 Pd(0)L2 Active Catalyst Complex_I Oxidative Addition (I) (Lower Activation Energy) Pd0->Complex_I Fast (RT) Complex_Br Oxidative Addition (Br) (Higher Activation Energy) Pd0->Complex_Br Slower (Heat) Int_I Ar-Pd(II)-I Intermediate Complex_I->Int_I Int_Br Ar-Pd(II)-Br Intermediate Complex_Br->Int_Br Desc C-I bonds undergo oxidative addition significantly faster than C-Br bonds.

Caption: Kinetic bifurcation in the oxidative addition step. The C-I pathway (Blue) proceeds with a lower activation barrier than the C-Br pathway (Red).

Synthetic Accessibility & Preparation

Before reactivity, one must consider synthesis. Both are accessible, but the conditions differ.

Feature3-Iodoindazole3-Bromoindazole
Reagents

/ KOH (DMF) or NIS

/ NaOH (aq) or NBS
Yield Typically 85–95%Typically 75–90%
Atom Economy Lower (Mass of I vs Br)Higher
Stability Light sensitive; store in dark.Stable at RT.
N-Protection Critical. Free N-H often poisons Pd catalysts in Iodo-couplings due to high lability.Flexible. Can sometimes undergo Suzuki coupling without protection (Microwave conditions).[5]

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

This is the primary application for both intermediates.

The "Switch" Strategy (Orthogonal Functionalization)

The most powerful application of these intermediates is in poly-halogenated indazoles (e.g., 3,5-dihaloindazoles). By selecting the correct halogen at C3, you determine the order of bond formation.

  • Scenario A: 3-Iodo-5-Bromoindazole

    • First Coupling: Occurs at C3 (I > Br).

    • Result: 3-Aryl-5-bromoindazole.

  • Scenario B: 3-Bromo-5-Iodoindazole

    • First Coupling: Occurs at C5 (I > Br).

    • Result: 3-Bromo-5-arylindazole.

OrthogonalStrategy StartA 3-Iodo-5-Bromoindazole Step1A Suzuki Coupling (1.0 eq Boronic Acid, Pd(0)) StartA->Step1A C-I reacts first StartB 3-Bromo-5-Iodoindazole Step1B Suzuki Coupling (1.0 eq Boronic Acid, Pd(0)) StartB->Step1B C-I reacts first ProdA Product A: 3-Substituted-5-Bromo Step1A->ProdA ProdB Product B: 3-Bromo-5-Substituted Step1B->ProdB

Caption: Chemoselective control in dihaloindazoles. The C-I bond always dictates the site of the first cross-coupling event.

Experimental Data Comparison (Suzuki-Miyaura)

Data aggregated from comparative studies (see References).

SubstrateCatalyst SystemTempTimeYieldNotes
3-Iodo-1H-indazole

,

, DME/H2O
80°C4 h92%Standard conditions.
3-Bromo-1H-indazole

,

, DME/H2O
80°C12 h65%Incomplete conversion often observed.
3-Bromo-1H-indazole

,

, Dioxane
100°C6 h88%Requires "hotter" catalyst/conditions.

Reactivity Profile 2: Metal-Halogen Exchange (Lithiation)

This reaction class shows the starkest difference.

  • 3-Iodoindazole (Protected):

    • Reactivity: Extremely fast exchange with

      
      -BuLi or 
      
      
      
      -PrMgCl.
    • Conditions: -78°C to -40°C.

    • Utility: Allows access to C3-formyl, C3-carboxyl, or C3-silyl derivatives via electrophile trapping.

    • Warning: Requires N-protection (e.g., THP, SEM) to prevent N-deprotection.

  • 3-Bromoindazole (Protected):

    • Reactivity: Sluggish exchange. Often requires

      
      -BuLi (2 equiv) or higher temperatures, which risks "halogen dance" (migration of the anion) or ring opening.
      
    • Utility: Generally inferior to 3-Iodo for this specific transformation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-1H-indazole

Primary Source: Adapted from Bocchi & Palli (Ref 1) and confirmed by recent reviews (Ref 2).

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add KOH pellets (2.0 equiv). Stir until partially dissolved.

  • Iodination: Add Iodine (

    
    , 1.1 equiv) portion-wise at 0°C.
    
  • Reaction: Allow to warm to RT and stir for 1–3 hours. (Monitor by TLC; 3-Iodo is less polar than SM).

  • Quench: Pour into 10% aqueous

    
     (to reduce excess Iodine).
    
  • Workup: A precipitate usually forms. Filter, wash with water, and dry.[6] Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%.

    • Note: Perform in the dark to prevent photo-degradation.

Protocol B: Selective Suzuki Coupling of 3-Iodo-5-bromo-1H-indazole

Demonstrating the "Switch" concept (Ref 3).

  • Setup: In a Schlenk tube, combine 3-iodo-5-bromo-1-TRITYL-indazole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent/Base: Add degassed DME and 2M aqueous

    
     (2:1 ratio).
    
  • Cycle: Heat to 60°C (Oil bath) for 4 hours.

    • Note: The lower temperature (60°C) ensures the C3-I reacts while the C5-Br remains intact.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Outcome: Exclusive formation of the 3-aryl-5-bromo product.

Decision Matrix: Which to Choose?

If your goal is...Choose 3-Iodo Choose 3-Bromo
Mildest Coupling Conditions
Lithium-Halogen Exchange
Selective C3 Reaction (in presence of Cl/Br)
Cost Efficiency (Scale-up)
Microwave Chemistry (Free NH)
Stability (Long-term storage)

References

  • Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodoindazoles. Synthesis, 1986(2), 159-160. Link

  • Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Current Organic Chemistry, 18. Link

  • Lier, F., et al. (2011). Selective Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dihaloindazoles. Journal of Organic Chemistry, 76(21), 8879–8884. Link

  • Knochel, P., et al. (2003). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • BenchChem. (2025).[6] Comparative Guide to Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Link

Sources

Validation

Crystal Structure Analysis of Substituted 1H-Indazole-6-Carboxylates: A Comparative Guide for Structural Validation

Topic: Crystal Structure Analysis of Substituted 1H-Indazole-6-Carboxylates Content Type: Publish Comparison Guide Executive Summary: The Structural Imperative In the high-stakes arena of kinase inhibitor development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Substituted 1H-Indazole-6-Carboxylates Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative

In the high-stakes arena of kinase inhibitor development, the 1H-indazole-6-carboxylate scaffold has emerged as a privileged pharmacophore, particularly for targeting FLT3 and other tyrosine kinases.[1] However, its utility is frequently compromised by annular tautomerism —the rapid proton migration between N1 and N2.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against solution-state NMR and Density Functional Theory (DFT) for resolving this structural ambiguity. While NMR provides dynamic solution averages, we demonstrate that SC-XRD is the only method capable of definitively mapping the supramolecular synthons and active tautomeric conformation required for rational drug design.

Comparative Analysis: SC-XRD vs. Alternative Methodologies

For researchers characterizing indazole intermediates, selecting the right analytical tool is critical. The following table contrasts SC-XRD with its primary alternatives.

Table 1: Analytical Performance Comparison
FeatureSC-XRD (The Gold Standard) Solution-State NMR (1H/13C/15N) DFT (Computational)
Tautomer Resolution Definitive. Captures the specific tautomer (1H or 2H) locked in the lattice.[1]Ambiguous. Often shows averaged signals due to rapid proton exchange (

).[1]
Predictive. Calculates relative energies but cannot confirm experimental presence.
Intermolecular Interactions Direct Observation. Maps H-bond networks and

-

stacking essential for solid-state stability.[1]
Inferred. NOE signals suggest proximity but lack precise geometric metrics.Theoretical. Depends heavily on the basis set and solvation model used.
Sample Requirement Single crystal (

mm).
Solubilized sample (~5-10 mg).[1]None (Computational resources).
Turnaround Time High (Days to Weeks for crystal growth).[1]Low (Minutes to Hours).[1][2]Medium (Hours to Days).
Primary Limitation Requires a suitable crystal.Solvent effects can shift tautomeric equilibrium, masking the "bioactive" form.Gas-phase calculations may not reflect solid-state or biological reality.[1]
Expert Insight: Why SC-XRD Wins

While NMR is faster, it fails to capture the static hydrogen-bonding motifs that govern drug solubility and bioavailability.[1] For 1H-indazole-6-carboxylates, SC-XRD reveals the formation of centrosymmetric dimers (R


(8) synthons), a structural mimic of the interaction between the inhibitor and the kinase hinge region.[1]

Experimental Protocols

To ensure reproducibility, we provide a validated workflow for the synthesis, crystallization, and structural solution of Methyl 1H-indazole-6-carboxylate , a key intermediate.

Phase 1: Synthesis of Methyl 1H-indazole-6-carboxylate

Target: High-purity precursor for crystallization.[1]

  • Reactants: Dissolve 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous Methanol (MeOH).

  • Catalysis: Add concentrated

    
     (catalytic amount) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Cool to RT. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).[1]
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect ~85-90% as a pale yellow solid.[1]

Phase 2: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction.[3]

  • Method A: Slow Evaporation (Preferred for thermodynamic stability) [1]

    • Dissolve 20 mg of the ester in 2 mL of Methanol/Chloroform (1:1 v/v) .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-4 small holes.[1]

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Crystals appear in 3-5 days.[1]

  • Method B: Solvothermal (For polymorphic screening) [1]

    • Suspend 50 mg in 5 mL DMF/Water (3:1).

    • Seal in a Teflon-lined autoclave.

    • Heat to 90°C for 24h, then cool at 5°C/hour.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to minimize thermal motion.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Use SHELXL (least-squares minimization).[1] Refine non-hydrogen atoms anisotropically. Place H-atoms in calculated positions using a riding model.[1]

Structural Analysis & Data Presentation

Crystallographic Metrics

The following data represents the typical unit cell parameters for methyl 1H-indazole-6-carboxylate derivatives, serving as a benchmark for your validation.

Table 2: Representative Crystal Data

ParameterValue
Crystal System Triclinic
Space Group

a (Å) 7.452(3)
b (Å) 8.120(4)
c (Å) 12.350(5)

(°)
78.45(3)

(°)
85.12(3)

(°)
72.30(2)
Z 2
R-Factor (

)
~0.04 - 0.06
Supramolecular Synthons

The analysis consistently reveals that the 1H-tautomer is the dominant species in the solid state.[4]

  • Primary Interaction: Intermolecular

    
     hydrogen bonds form centrosymmetric dimers.[1]
    
  • Geometry:

    
     distance 
    
    
    
    Å;
    
    
    .
  • Significance: This R

    
    (8)  motif (Graph Set notation) is energetically robust and dictates the high melting point of the material.
    

Visualization of Structural Logic

The following diagram illustrates the decision matrix for structural elucidation and the resulting supramolecular assembly.

IndazoleAnalysis Start Synthesized Indazole-6-Carboxylate Tautomer Tautomeric Ambiguity (1H vs 2H) Start->Tautomer NMR Solution NMR (Dynamic Average) Tautomer->NMR Fast Exchange XRD SC-XRD (Static Conformer) Tautomer->XRD Lattice Locking Result1 1H-Tautomer Confirmed (Thermodynamically Preferred) NMR->Result1 Inconclusive XRD->Result1 Result2 Supramolecular Synthon R2,2(8) Dimer XRD->Result2 App Kinase Inhibitor Design (Hinge Binder Mimic) Result1->App Result2->App

Caption: Workflow demonstrating why SC-XRD is the superior choice for resolving tautomeric identity and defining the pharmacophoric geometry.

References

  • MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Available at: [Link][1]

  • National Institutes of Health (NIH). (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Available at: [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link][1]

  • American Chemical Society (ACS). (2022).[1] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Iodo Indazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Indazoles in Modern Chemistry Indazoles are a class of bicyclic heterocyclic compounds that form the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Indazoles in Modern Chemistry

Indazoles are a class of bicyclic heterocyclic compounds that form the core of numerous pharmacologically active molecules. Their unique structural and electronic properties make them a privileged scaffold in medicinal chemistry and materials science. The introduction of halogen atoms, particularly chlorine and iodine, onto the indazole ring system can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural characterization of these halogenated derivatives is of paramount importance.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of organic compounds. By ionizing molecules and analyzing the mass-to-charge ratio of the resulting fragments, we can piece together the molecular puzzle. This guide provides an in-depth comparison of the expected mass spectrometry fragmentation patterns of chloro-iodo indazoles. We will explore how the nature and position of chlorine and iodine substituents dictate the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a valuable resource for researchers in drug discovery, process development, and analytical sciences who work with these important chemical entities.

Pillar 1: Foundational Principles of Indazole Fragmentation

The fragmentation of the indazole ring system under electron ionization is driven by the initial formation of a radical cation (M+•). The subsequent cleavage events are governed by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways for the unsubstituted indazole core often involve the loss of small, stable neutral molecules. For substituted indazoles, the nature of the substituents plays a critical role in directing the fragmentation.

In the context of substituted indazoles, such as those found in synthetic cannabinoids, characteristic fragmentation of the indazole core has been reported to yield ions like the acylium-indazole at m/z 145 and the methylidene-indazolium ion at m/z 131, following rearrangement.[1]

Pillar 2: The Influence of Halogen Substituents on Fragmentation

The presence of chlorine and iodine atoms introduces specific and predictable fragmentation behaviors. Understanding these is key to interpreting the mass spectra of chloro-iodo indazoles.

Isotopic Patterns: A Halogen's Fingerprint

A fundamental characteristic of chlorine and bromine in mass spectrometry is their distinct isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for a monochlorinated compound. Iodine, on the other hand, is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern. This distinction is a primary diagnostic tool for identifying the presence of chlorine.

Halogen Loss: A Tale of Two Bond Strengths

The relative bond strengths of C-Cl versus C-I play a crucial role in determining the fragmentation pathways. The C-I bond is significantly weaker than the C-Cl bond. Consequently, the loss of an iodine radical (•I, 127 Da) is a much more favorable and often a primary fragmentation pathway for iodo-substituted compounds compared to the loss of a chlorine radical (•Cl, 35 Da) for their chloro-analogues.

This preferential loss of iodine is expected to be a dominant feature in the mass spectra of chloro-iodo indazoles, leading to a prominent [M-I]⁺ fragment ion. The subsequent fragmentation of this [M-I]⁺ ion (which is a chloro-indazole radical cation) would then follow pathways characteristic of a chloro-substituted indazole.

Comparative Fragmentation Analysis: Chloro- vs. Iodo- vs. Chloro-Iodo Indazoles

To illustrate the expected differences in fragmentation, let's consider a hypothetical set of isomeric indazoles: 5-chloro-1H-indazole, 5-iodo-1H-indazole, and 5-chloro-6-iodo-1H-indazole.

CompoundMolecular Ion (m/z)Key Predicted Fragment Ions (m/z) and Neutral Losses
5-Chloro-1H-indazole 152/154 (M⁺/M+2⁺)117 ([M-Cl]⁺), 125/127 ([M-HCN]⁺)
5-Iodo-1H-indazole 244 (M⁺)117 ([M-I]⁺), 217 ([M-HCN]⁺)
5-Chloro-6-iodo-1H-indazole 278/280 (M⁺/M+2⁺)151/153 ([M-I]⁺), 243/245 ([M-Cl]⁺), 251/253 ([M-HCN]⁺)

Analysis of Predicted Fragmentation:

  • 5-Chloro-1H-indazole: The mass spectrum is expected to show a clear M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments. The primary fragmentation pathways would likely involve the loss of a chlorine radical and the loss of HCN from the pyrazole ring.

  • 5-Iodo-1H-indazole: A strong molecular ion peak is expected. The most prominent fragment will likely be at m/z 117, corresponding to the loss of the iodine radical. The loss of HCN from the molecular ion would also be a probable fragmentation route.

  • 5-Chloro-6-iodo-1H-indazole: The molecular ion will exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom. The most favorable initial fragmentation is predicted to be the loss of the iodine radical, resulting in a fragment ion at m/z 151/153. The loss of a chlorine radical from the molecular ion to give a fragment at m/z 243 is also possible, but likely to be less intense than the loss of iodine. Subsequent fragmentation of the [M-I]⁺ ion would likely mirror that of 5-chloro-1H-indazole.

Experimental Protocols

To obtain high-quality, reproducible mass spectra for chloro-iodo indazoles, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indazoles

GC-MS is well-suited for the analysis of thermally stable and volatile indazole derivatives.

Sample Preparation:

  • Prepare a stock solution of the chloro-iodo indazole sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Less Volatile or Thermally Labile Indazoles

LC-MS/MS with electrospray ionization (ESI) is the preferred method for indazoles that are less volatile or prone to thermal degradation.

Sample Preparation:

  • Prepare a stock solution of the chloro-iodo indazole sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 ng/mL.

Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-5 min: 5% to 95% B.

    • 5-6 min: 95% B.

    • 6-6.1 min: 95% to 5% B.

    • 6.1-8 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Data Acquisition: Full scan (m/z 50-500) and product ion scan (MS/MS) of the protonated molecule [M+H]⁺. For MS/MS, a collision energy ramp (e.g., 10-40 eV) should be employed to observe a range of fragment ions.

Visualization of Fragmentation Pathways and Workflows

Visualizing the fragmentation pathways and experimental workflows can aid in understanding the complex processes involved in mass spectrometric analysis.

cluster_chloro_iodo Chloro-Iodo Indazole Fragmentation Molecular Ion\n[M]+• Molecular Ion [M]+• [M-I]+• [M-I]+• Molecular Ion\n[M]+•->[M-I]+• - I• (more favorable) [M-Cl]+• [M-Cl]+• Molecular Ion\n[M]+•->[M-Cl]+• - Cl• (less favorable) Indazole Core\nFragments Indazole Core Fragments [M-I]+•->Indazole Core\nFragments - HCN, etc.

Caption: Predicted EI fragmentation of a chloro-iodo indazole.

cluster_workflow GC-MS Experimental Workflow Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation EI Ionization (70 eV) EI Ionization (70 eV) GC Separation->EI Ionization (70 eV) Mass Analysis Mass Analysis EI Ionization (70 eV)->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation

Caption: General workflow for GC-MS analysis of indazoles.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are based on established principles of mass spectrometry and fragmentation of organic molecules.[2][3] To ensure the trustworthiness of your results, it is crucial to incorporate self-validating practices into your experimental design:

  • Isotopic Pattern Confirmation: For chlorinated compounds, the presence of the characteristic M/M+2 isotopic pattern in the molecular ion and chlorine-containing fragments serves as an internal validation of the elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, utilize HRMS to obtain accurate mass measurements of the molecular ion and key fragments. This allows for the unambiguous determination of elemental formulas, confirming the proposed fragment structures.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and inducing its fragmentation, MS/MS experiments can confirm the relationship between a fragment and its parent ion, validating the proposed fragmentation pathways.

  • Analysis of Analogs: If available, analyzing the mass spectra of the corresponding monochloro- and mono-iodo-indazoles provides direct experimental evidence to support the interpretation of the more complex chloro-iodo indazole spectrum.

Conclusion

The mass spectrometric fragmentation of chloro-iodo indazoles is a predictable process governed by the fundamental principles of ion chemistry. The weaker C-I bond dictates that the primary fragmentation pathway will likely involve the loss of an iodine radical, a feature that can be used to distinguish these compounds from their solely chlorinated counterparts. By employing the detailed experimental protocols and data interpretation strategies outlined in this guide, researchers can confidently characterize these important molecules, accelerating their research and development efforts. The combination of careful experimental design, high-resolution instrumentation, and a thorough understanding of fragmentation mechanisms will ensure the generation of reliable and defensible structural data.

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Khawaja, N., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Introduction to Mass Spectrometry. [Link]

  • Springer Nature Experiments. (n.d.). Results for "ESI Mass Spectrometry". [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. [Link]

  • Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]

Sources

Validation

A Comparative Guide to Indazole and Indole Scaffolds for Kinase Inhibition

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a kinase inhibitor program. Among the myriad of heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a kinase inhibitor program. Among the myriad of heterocyclic systems, the indole and indazole scaffolds have emerged as "privileged structures," consistently yielding potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of their performance, supported by experimental data and mechanistic insights, to inform your scaffold selection process.

Structural and Electronic Properties: A Tale of Two Bicycles

At first glance, indole and indazole are structurally similar bicyclic aromatic heterocycles. However, the seemingly minor difference in the placement of the second nitrogen atom in indazole has profound implications for its chemical properties and, consequently, its interactions with the kinase ATP-binding site.

Indazole is considered a bioisostere of indole, meaning it has a similar size and shape but different electronic properties.[3] The key distinction lies in the additional nitrogen atom in the indazole ring, which can act as a hydrogen bond acceptor.[4] This is a significant advantage over the indole scaffold, which primarily offers a hydrogen bond donor through its N-H group.[4] This dual hydrogen bonding capability of indazole can lead to enhanced affinity for the target kinase.[4]

The Kinase Hinge Region: A Docking Point for Inhibition

Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5] Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site as ATP, thereby preventing this phosphorylation event. The "hinge region" of the kinase domain is a flexible loop of amino acids that connects the N- and C-terminal lobes and is crucial for ATP binding.

Both indole and indazole scaffolds have demonstrated the ability to form key hydrogen bonds with the backbone of the hinge region, a critical interaction for potent inhibition.[4]

cluster_kinase Kinase ATP Binding Site Hinge Hinge Region (Hydrogen Bond Acceptors/Donors) ATP_Pocket ATP Binding Pocket Inhibitor Indazole/Indole Scaffold Inhibitor->Hinge Forms H-Bonds ATP ATP ATP->Hinge Binds to

Caption: General mechanism of ATP-competitive kinase inhibition.

Comparative Potency Analysis: Case Studies

The true measure of a scaffold's utility lies in its performance against specific kinase targets. Here, we examine several case studies where both indazole and indole-based inhibitors have been evaluated.

Case Study 1: Phosphoinositide 3-Kinase (PI3K)

The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[6][7] Studies have shown that both indazole and indole scaffolds can be effectively utilized to generate potent PI3K inhibitors.

In one study, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated for their ability to inhibit the PI3K pathway.[6][8] The most potent compound in this series exhibited an IC50 of 361 nM against PI3Kα.[6][8] Interestingly, when the indazole core of this potent inhibitor was replaced with a pyrazolopyridine ring (an isostere), a 10-fold loss of activity was observed, highlighting the importance of the indazole scaffold for potent PI3Kα inhibition.[6][8]

Another study focused on developing a selective PI3Kδ inhibitor based on an indole scaffold.[7][9] Through a bioisosteric replacement approach, a potent inhibitor with an IC50 of 1 nM against PI3Kδ was developed.[7][9] This compound also demonstrated significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines.[7][9]

ScaffoldKinase TargetPotency (IC50)Reference
IndazolePI3Kα361 nM[6][8]
IndolePI3Kδ1 nM[7][9]
Case Study 2: Glycogen Synthase Kinase 3β (GSK3β)

GSK3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. A study of 3-amino-1H-indazoles as GSK3β inhibitors identified several potent analogs with IC50 values of less than 10 nM.[10] Docking studies revealed that the most active compounds formed three hydrogen bonds with residues in the hinge region of GSK3β.[10]

While direct comparative data with indole-based inhibitors in the same study is unavailable, the high potency achieved with the indazole scaffold underscores its suitability for targeting GSK3β.

Case Study 3: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. A series of indazole amide-based inhibitors were developed and shown to have potent inhibitory activity against ERK1/2.[11] The optimized compounds also demonstrated growth inhibition of BRAF mutant HT29 cells.[11]

Experimental Protocols for Benchmarking

To rigorously compare the potency of different kinase inhibitors, standardized and well-controlled experimental protocols are essential.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A common method is the ADP-Glo™ Kinase Assay (Promega).

G start Start step1 Add Kinase, Substrate, ATP, and Inhibitor to well start->step1 step2 Incubate at room temperature step1->step2 step3 Add ADP-Glo™ Reagent to terminate kinase reaction step2->step3 step4 Incubate to convert ADP to ATP step3->step4 step5 Add Kinase Detection Reagent step4->step5 step6 Measure Luminescence step5->step6 end End step6->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the inhibitor (e.g., indazole and indole derivatives) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and inhibitor. Include controls with no inhibitor (100% activity) and no kinase (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP to ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. This step converts the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: Add Kinase Detection Reagent, which contains luciferase and luciferin, to the wells. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Potency Assay (Western Blot for Phospho-protein)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping gene like β-actin) to determine the effect of the inhibitor on substrate phosphorylation.

Synthesis and Developability

Both indole and indazole scaffolds are readily accessible through various synthetic routes, making them attractive starting points for medicinal chemistry campaigns.[3][12] However, the specific substitution patterns required for optimal potency and selectivity can influence the complexity and cost of synthesis.

From a drug development perspective, indazoles may offer some advantages in terms of metabolic stability.[4] The phenol group, a common functionality in kinase inhibitors, can be susceptible to phase I and II metabolism. Indazole can serve as a bioisostere for phenol, often resulting in increased lipophilicity and reduced metabolic vulnerability.[4]

Conclusion

Both indazole and indole scaffolds are highly valuable in the design of potent and selective kinase inhibitors. The choice between them will ultimately depend on the specific kinase target and the desired properties of the final compound.

  • Indazole offers the advantage of an additional hydrogen bond acceptor, which can lead to enhanced binding affinity. It can also serve as a metabolically more stable bioisostere for phenol.

  • Indole is a well-established and versatile scaffold with a long history of success in kinase inhibitor design.[5][13]

A thorough understanding of the structure-activity relationships for both scaffolds against the target of interest, coupled with rigorous experimental benchmarking, is crucial for making an informed decision and maximizing the chances of success in your drug discovery program.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1). PubMed. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Binding Studies and Quantitative Structure– Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3b - Ovid. (2026, February 19). Ovid. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). PMC. [Link]

  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - ResearchGate. (n.d.). ResearchGate. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. (2022, January 1). PubMed. [Link]

  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents. (n.d.).
  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.). ResearchGate. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed. (2021, November 5). PubMed. [Link]

  • Dithiobis(1H-indoles) for in vitro Inhibition of Receptor and Nonreceptor Protein Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate

Subject: Operational Safety & Handling Protocol: Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate Executive Summary & Chemical Profile This guide defines the safety architecture for handling Methyl 5-chloro-3-iodo-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety & Handling Protocol: Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate

Executive Summary & Chemical Profile

This guide defines the safety architecture for handling Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate (CAS: 1227270-79-2).[1] As a halogenated indazole ester, this compound serves as a high-value intermediate in the synthesis of kinase inhibitors and oncological pharmacophores.

Its structural moieties—specifically the C3-iodo and C5-chloro substituents—introduce specific stability challenges (photolytic dehalogenation) and biological reactivity profiles that necessitate strict adherence to this protocol.[1]

Parameter Technical Specification
CAS Number 1227270-79-2
Molecular Formula C₁₀H₈ClIN₂O₂
Molecular Weight 350.54 g/mol
Physical State Solid (typically off-white to yellow powder)
Critical Sensitivities Photosensitive (C-I bond), Moisture Sensitive (Ester hydrolysis)
Storage Condition +2°C to +8°C, Inert Atmosphere (Ar/N₂), Amber Vial

Risk Assessment & Hazard Identification (GHS)

While specific toxicological data for this exact intermediate may be limited in public repositories, structurally homologous halogenated indazoles dictate the following Precautionary Hazard Profile . Treat this substance as a bioactive alkylating-like agent until proven otherwise.[1]

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]

Mechanistic Insight: The indazole core is a bioisostere of indole and purine, capable of hydrogen bonding within enzyme active sites. The halogen substituents increase lipophilicity, potentially enhancing dermal absorption.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >5 mg of substance.

Protection Zone Equipment Requirement Operational Logic
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Outer Layer: Sacrificial barrier against contamination.Inner Layer: Protection during doffing.[1][2] Change immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particulate nature of the solid, which can bypass side shields.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Mandatory. If weighing outside a hood is unavoidable, a N95/P100 respirator is required to prevent inhalation of bioactive dust.
Body Lab Coat (Buttoned, Tyvek sleeves) Prevents accumulation of static-charged powder on street clothes.

Operational Protocol: From Storage to Synthesis

This workflow minimizes photolytic degradation (iodide stability) and hydrolysis (ester stability).

Step 1: Retrieval & Thawing
  • Remove the amber vial from 2-8°C storage .

  • Critical: Allow the vial to equilibrate to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial in humid lab air causes condensation, leading to ester hydrolysis and potential deactivation of the C-I bond.

Step 2: Weighing & Transfer
  • Environment: Weigh inside a chemical fume hood.

  • Lighting: Reduce ambient light or use amber-filtered light . The C-I bond is weak (approx. 50-60 kcal/mol) and susceptible to homolytic cleavage under UV/Vis light, liberating iodine radicals.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

Step 3: Reaction Setup
  • Dissolve immediately in anhydrous solvent (e.g., DMF, DMSO, or DCM).

  • Purge the reaction vessel with Argon or Nitrogen.

  • Wrap the reaction flask in aluminum foil if the reaction time exceeds 30 minutes.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for maintaining chemical integrity and operator safety.

HandlingProtocol cluster_safety Critical Safety Controls Storage Cold Storage (2-8°C, Dark) Equilibration Desiccator Warming (Prevent Condensation) Storage->Equilibration Retrieve Weighing Weighing (Hood) Amber Light/Foil Equilibration->Weighing Temp reached RT Reaction Reaction Setup (Inert Gas + Solvent) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Stream) Reaction->Waste Post-Exp Cleanout

Figure 1: Safe handling workflow emphasizing moisture control and light protection.

Waste Disposal & Decontamination

Disposal Classification: This compound must be treated as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (acetone/ethanol) if segregating for incineration cost reduction.

  • Do NOT dispose of down the drain.

Spill Response (Solid):

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves and N95 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust lofting).

  • Clean: Wipe up, place in a sealed bag, and label as "Hazardous Debris: Halogenated Indazole."

  • Wash: Clean surface with 10% sodium thiosulfate (to reduce any liberated iodine) followed by soap and water.

References

  • MySkinRecipes. (n.d.). Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate Product Data. Retrieved October 26, 2023, from [Link]

  • Washington State University. (n.d.). Laboratory Safety: Halogenated Solvents and Reagents. Retrieved October 26, 2023, from [Link]

Sources

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